molecular formula C25H22N2O5 B2615153 N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide CAS No. 888448-65-5

N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide

Cat. No.: B2615153
CAS No.: 888448-65-5
M. Wt: 430.46
InChI Key: GPEOIFGUBWPLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide compound characterized by a benzofuran core substituted with a 4-methylbenzamido group at position 3 and a 3,4-dimethoxyphenylcarboxamide moiety at position 2. Its design incorporates methoxy and methyl groups, which are known to influence solubility, metabolic stability, and receptor interactions in medicinal chemistry .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-15-8-10-16(11-9-15)24(28)27-22-18-6-4-5-7-19(18)32-23(22)25(29)26-17-12-13-20(30-2)21(14-17)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEOIFGUBWPLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzofuran core, which is known for its diverse pharmacological properties. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Benzofuran core : A fused benzene and furan ring.
  • Dimethoxyphenyl group : Enhances lipophilicity and receptor binding.
  • Carboxamide functionality : Increases solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Receptor Modulation : It may bind to specific receptors involved in neurotransmission and inflammation, potentially modulating their activity.
  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Anti-inflammatory Treatments : The compound exhibits properties that could reduce inflammation, making it a candidate for treating inflammatory diseases.
  • Neuroprotection : Studies suggest potential benefits in neurodegenerative conditions like Alzheimer’s disease through its neuroprotective effects .
  • Cancer Therapy : Preliminary findings indicate that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Case Studies and Research Findings

StudyFindings
Reddy et al. (2017)Investigated various benzamide derivatives including similar structures; showed moderate to high potency against cancer cell lines.Suggests potential for development as a cancer therapeutic agent.
Taylor & Francis Online (2008)Explored the effects of related benzofuran compounds on Alzheimer’s disease models; highlighted neuroprotective effects.Supports further investigation into neuroprotective applications of benzofuran derivatives.
Science.gov (2018)Focused on the mechanism of action for benzamide derivatives affecting hepatitis B virus capsid assembly.Indicates broader antiviral potential for similar compounds.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

CompoundStructureBiological Activity
3,4-DimethoxyphenylacetonitrileSimilar dimethoxy group; lacks benzofuran coreLimited anti-inflammatory properties
N-(3,4-Dimethoxyphenethyl)acetamideSimilar structure; acetamide instead of carboxamideModerate anti-cancer activity
2-Methoxy KetamineContains methoxy groups; different core structureNeuroprotective effects in depression models

Scientific Research Applications

The compound exhibits significant biological activities that make it a candidate for further research in medicinal applications. Key areas of focus include:

Anticancer Activity

Research indicates that N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide has potential anticancer properties. It has been shown to affect various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating mitochondrial pathways. Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) have been observed following treatment.
  • Cell Cycle Arrest : It has been demonstrated that this compound can induce S-phase arrest in cancer cells, thereby inhibiting their proliferation.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial effects against various pathogens. Preliminary studies suggest:

  • Bacterial Inhibition : It exhibits notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
  • Potential Antifungal Properties : While less studied, there are indications that it may also possess antifungal capabilities.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in therapeutic contexts.

Case Study 1: Anticancer Mechanisms

A study focusing on benzofuran derivatives demonstrated that structural modifications significantly enhance anticancer properties. The incorporation of specific functional groups was noted to improve binding interactions with target proteins involved in tumorigenesis.

Case Study 2: Antimicrobial Efficacy

Research on similar compounds indicated that modifications at the carboxamide position could enhance antimicrobial effectiveness. Compounds with similar frameworks demonstrated promising results against bacterial strains, suggesting a viable path for development as an antimicrobial agent.

Activity TypeObservations
AnticancerInduces apoptosis; cell cycle arrest
AntimicrobialEffective against E. coli and S. aureus
Potential UseCancer therapy; antimicrobial treatments

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares the compound with analogs sharing structural or functional group similarities.

Benzofuran Carboxamide Derivatives

N-(3,4-dimethoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide (PubChem CID: Unavailable)

  • Structural Difference : The 4-methylbenzamido group in the target compound is replaced with a 3-phenylpropanamido substituent.
  • No direct activity data are reported, but such modifications often impact binding affinity in enzyme inhibitors .
Methoxy-Substituted Benzamide Analogs

3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide

  • Structural Features : A benzamide core with acetoxy, methyl, and methoxy substituents.
  • Reported Activity : Exhibits antioxidant properties (IC₅₀ = 12.7 μM in DPPH assays) attributed to electron-donating methoxy groups .
Dimethoxyphenyl-Containing Alkaloid Intermediates

2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate

  • Structural Context : A quaternary ammonium salt with dual 3,4-dimethoxyphenyl ethyl groups.
  • Role: Intermediate in isoquinoline alkaloid synthesis. The dimethoxy groups enhance π-π stacking and cation-π interactions, critical for binding to biological targets .
  • Relevance : The target compound’s dimethoxyphenyl moiety may similarly engage in hydrophobic or aromatic interactions in enzyme binding pockets.
Natural Lignans with Dimethoxyphenyl Groups

Dextrobursehernin and Related Tetrahydrofuran Lignans

  • Source : Isolated from Horsfieldia glabra (滇南风吹楠) .
  • Structural Overlap : Contain 3,4-dimethoxyphenyl and hydroxymethyltetrahydrofuran units.
  • Bioactivity: Lignans are known for anti-inflammatory and neuroprotective effects. The target compound’s dimethoxy groups may mimic these interactions, though its benzofuran core lacks the tetrahydrofuran ring’s conformational rigidity .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound 4-methylbenzamido, 3,4-dimethoxy ~450 (estimated) Hypothetical kinase inhibition -
N-(3,4-dimethoxyphenyl)-3-(3-phenylpropanamido)... 3-phenylpropanamido ~470 (estimated) Unreported
3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide Acetoxy, methyl, methoxy 313.34 Antioxidant (DPPH assay)
[Alkaloid Intermediate] Dimethoxyphenyl ethyl, carbamoyl 503.02 Alkaloid synthesis
Dextrobursehernin Tetrahydrofuran, dimethoxyphenyl ~400 (estimated) Anti-inflammatory

Research Implications and Gaps

  • However, empirical data are needed.
  • Synthetic Challenges : The carboxamide linkage may require optimized coupling reagents, as seen in related alkaloid syntheses .
  • Comparative Limitations : Direct pharmacological comparisons are hindered by the absence of target compound data, emphasizing the need for future studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-3-(4-methylbenzamido)benzofuran-2-carboxamide?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical approach involves coupling benzofuran-2-carboxylic acid derivatives with substituted amines under amide-forming conditions. For example, benzofuran-2-carboxylic acid is activated using coupling agents like EDCI/HOBt, followed by reaction with 3,4-dimethoxyphenylamine. Subsequent functionalization with 4-methylbenzamide at the 3-position of the benzofuran core is achieved via nucleophilic substitution or palladium-catalyzed cross-coupling . Solvents such as DMF or THF are commonly used, with LiH or Na₂CO₃ as bases to optimize pH .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Characterization relies on spectroscopic and crystallographic techniques:

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with shifts for methoxy groups (~δ 3.8–4.0 ppm) and benzofuran/amide protons (δ 6.5–8.5 ppm) .
  • X-ray Crystallography : Determines crystalline packing and confirms stereochemistry, especially for polymorphic forms .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Early studies focus on enzyme inhibition assays (e.g., kinase or HDAC targets). For benzofuran derivatives, IC₅₀ values are determined using fluorogenic substrates in cell-free systems. For example, HDAC inhibition is measured via fluorescence deacetylation assays . Antimicrobial activity is tested via microdilution methods against Gram-positive/negative strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer : Process optimization includes:

  • Solvent Selection : Replacing DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety .
  • Catalysis : Using Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to enhance regioselectivity .
  • Flow Chemistry : Continuous flow reactors reduce reaction times and improve reproducibility .

Q. What strategies resolve contradictions in reported solubility and bioactivity data?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. Techniques include:

  • DSC/TGA : Analyze thermal stability and polymorph transitions .
  • HPLC-PDA : Verify purity (>98%) and detect degradation products .
  • Solubility Screening : Use biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions .

Q. How does molecular modeling elucidate its mechanism of action?

  • Methodological Answer : Docking studies (AutoDock Vina, Schrödinger Suite) predict binding poses to targets like HDACs or kinases. MD simulations (AMBER) assess stability of ligand-receptor complexes. QSAR models correlate substituent effects (e.g., methoxy vs. methyl groups) with activity .

Q. What role do structural modifications play in structure-activity relationship (SAR) studies?

  • Methodological Answer : Key modifications include:

  • Methoxy Groups : Removal reduces HDAC inhibition (ΔIC₅₀ >10 µM), suggesting hydrogen bonding is critical .
  • Benzamide Substitution : Bulky groups at the 4-methyl position enhance selectivity for kinase targets .

Q. How is polymorphism investigated for this compound?

  • Methodological Answer : Polymorph screening involves:

  • Slurry Crystallization : Solvent/antisolvent mixtures (e.g., ethanol/water) generate distinct crystalline forms .
  • PXRD : Differentiates forms via unique diffraction patterns.
  • Bioavailability Studies : Compare dissolution rates of polymorphs in simulated gastric fluid .

Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueObserved SignalsReference
¹H NMR (CDCl₃)δ 3.82 (s, 6H, OCH₃), δ 7.25–8.10 (m, aromatic/amide protons)
HRMS (ESI+)[M+H]⁺ calc. 476.1845; found 476.1849

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.